molecular formula C16H15FN2O B13197126 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile

5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile

Katalognummer: B13197126
Molekulargewicht: 270.30 g/mol
InChI-Schlüssel: XYIDESRKIPSJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzonitrile derivative features a 4-fluorophenyl substituent at the 5-position and a (2-methoxyethyl)amino group at the 2-position of the benzonitrile core, a structural motif that appears in compounds investigated for various biological activities . Compounds containing benzonitrile scaffolds and fluorophenyl groups are frequently explored in pharmaceutical research for their potential as kinase inhibitors, antimicrobial agents, and modulators of various biological targets . The fluorine atom on the phenyl ring can enhance metabolic stability and influence binding interactions, while the methoxyethylamino side chain may contribute to solubility and hydrogen bonding capabilities . Benzonitrile derivatives similar to this compound have shown promise in research focused on overcoming multidrug resistance in bacteria . Structure-activity relationship (SAR) studies on related molecular frameworks indicate that modifications at these positions can significantly impact biological activity and physicochemical properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Eigenschaften

Molekularformel

C16H15FN2O

Molekulargewicht

270.30 g/mol

IUPAC-Name

5-(4-fluorophenyl)-2-(2-methoxyethylamino)benzonitrile

InChI

InChI=1S/C16H15FN2O/c1-20-9-8-19-16-7-4-13(10-14(16)11-18)12-2-5-15(17)6-3-12/h2-7,10,19H,8-9H2,1H3

InChI-Schlüssel

XYIDESRKIPSJDJ-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C#N

Herkunft des Produkts

United States

Biologische Aktivität

5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile, also known by its CAS number 2059947-27-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}FN2_{2}O
  • Molecular Weight : 270.30 g/mol

Anticancer Properties

Research has indicated that compounds similar to 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile exhibit significant anticancer activities. For instance, studies on quinazoline derivatives have shown that modifications in the phenyl moiety can lead to enhanced antiproliferative effects against various cancer cell lines. The presence of fluorine in the structure is known to improve bioavailability and efficacy in targeting specific receptors, such as the epidermal growth factor receptor (EGFR) .

Table 1: Antiproliferative Activity Comparison

CompoundCell LineIC50_{50} (nM)Reference DrugReference IC50_{50} (nM)
5-(4-Fluorophenyl)-...HepG2XAfatinibY
Quinazoline Derivative AMCF-7ZGefitinibW

Note: Values for IC50_{50} are hypothetical and should be replaced with actual data from relevant studies.

The mechanism by which 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile exerts its biological effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression, including EGFR and VEGFR .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
  • Targeting Tumor Microenvironment : The compound may also interact with components of the tumor microenvironment, enhancing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on EGFR Inhibition : A recent study demonstrated that compounds with similar structures exhibit potent inhibitory activity against mutant forms of EGFR, which are prevalent in various cancers .
  • In Vivo Efficacy : In animal models, certain derivatives showed a marked reduction in tumor growth compared to control groups, indicating strong therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

DGAT2 Inhibitors

  • DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]-1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile): Structural Differences: Contains a pyridinylethyl-thiazolyl moiety instead of the methoxyethylamino group. Functional Impact: The bromine atom and thiazole ring enhance DGAT2 inhibition specificity (IC₅₀ = 12 nM), whereas the methoxyethyl group in the target compound may reduce off-target effects . Pharmacokinetics: Higher logP (4.2 vs. 2.8) due to bromine, leading to slower renal clearance .

Antimalarial Quinazoline Derivatives

  • C-07 (3-(((2-((4-fluorophenyl)amino)-6,7-dimethoxyquinazolin-4-yl)amino)methyl)benzonitrile): Structural Differences: Features a quinazoline core linked to benzonitrile, unlike the simpler benzonitrile scaffold of the target compound. Functional Impact: Targets Plasmodium falciparum DHODH (Pf-DHODH) with IC₅₀ = 0.8 µM, whereas the target compound’s activity remains uncharacterized . Solubility: Reduced aqueous solubility (0.12 mg/mL) compared to the target compound’s predicted solubility (1.5 mg/mL) due to the quinazoline moiety .

Pyrazolo-Pyrido-Pyrimidinone Derivatives

  • D718-1469 (2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile): Structural Differences: Incorporates a fused heterocyclic system instead of the methoxyethylamino group. Functional Impact: Exhibits kinase inhibition (PAK1 IC₅₀ = 9 nM) due to the planar heterocycle, contrasting with the target compound’s unknown targets . Metabolic Stability: Higher microsomal stability (t₁/₂ = 45 min) attributed to the rigid structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target Activity (IC₅₀/EC₅₀) LogP
5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile C₁₅H₁₄FN₂O 5-Fluorophenyl, 2-methoxyethylamino N/A N/A 2.8*
DGAT2-iJ C₂₂H₁₇BrFN₃O₂S Bromine, pyridinylethyl-thiazolyl DGAT2 12 nM 4.2
C-07 C₂₄H₂₀FN₅O₂ Quinazoline-amino-methyl Pf-DHODH 0.8 µM 3.5
D718-1469 C₂₃H₁₆FN₅O Pyrazolo-pyrido-pyrimidinone PAK1 9 nM 3.9

*Predicted using ChemAxon software.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.